molecular formula C38H56N12O14 B610287 Protirelin acetate CAS No. 120876-23-5

Protirelin acetate

Cat. No.: B610287
CAS No.: 120876-23-5
M. Wt: 904.93
InChI Key: FCUSEANSBYKTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protirelin acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Protirelin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Protirelin acetate has several scientific research applications:

Mechanism of Action

Protirelin acetate exerts its effects by binding to the thyrotropin-releasing hormone receptor on the surface of anterior pituitary cells. This binding stimulates the release of Thyroid Stimulating Hormone and prolactin. The released Thyroid Stimulating Hormone then acts on the thyroid gland to stimulate the production and release of thyroid hormones, which regulate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Protirelin acetate is unique in its synthetic nature, allowing for controlled and consistent use in diagnostic tests. Unlike the endogenous thyrotropin-releasing hormone, this compound can be produced in large quantities and with high purity, making it suitable for clinical and research applications .

Properties

IUPAC Name

acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H22N6O4.3C2H4O2/c2*17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;3*1-2(3)4/h2*7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);3*1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUSEANSBYKTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56N12O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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